Ethyl 5-phenylpiperidine-3-carboxylate (CAS 1193238-00-4): A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Applications in Drug Discovery
Ethyl 5-phenylpiperidine-3-carboxylate (CAS 1193238-00-4): A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Applications in Drug Discovery
Executive Summary
The transition from flat, two-dimensional aromatic rings to complex, three-dimensional architectures is a defining paradigm in modern medicinal chemistry[1]. Piperidine derivatives are among the most privileged synthetic fragments for drug design, present in over twenty classes of pharmaceuticals[2]. Ethyl 5-phenylpiperidine-3-carboxylate (CAS 1193238-00-4) represents a highly versatile, conformationally restricted scaffold. The 3,5-disubstitution pattern provides unique vector projections for pharmacophore mapping, allowing medicinal chemists to target deep hydrophobic pockets while maintaining an ionizable amine for critical salt-bridge formations with target proteins.
This whitepaper provides an in-depth technical analysis of CAS 1193238-00-4, detailing its physicochemical properties, self-validating synthetic protocols, chiral resolution methodologies, and its utility in advanced drug discovery programs.
Physicochemical Profiling & ADME Predictability
The structural architecture of Ethyl 5-phenylpiperidine-3-carboxylate is meticulously balanced for optimal pharmacokinetic performance. The secondary amine ensures solubility and target engagement, while the phenyl ring and ethyl ester provide tunable lipophilicity.
Table 1: Physicochemical Properties and Clinical Relevance
| Property | Value | Clinical/ADME Relevance |
| Molecular Weight | 233.31 g/mol | Highly optimal for oral bioavailability, strictly adhering to Lipinski's Rule of 5. |
| Formula | C14H19NO2 | N/A |
| cLogP (Calculated) | ~2.4 | Balanced lipophilicity ensuring both membrane permeability and aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | Excellent potential for Blood-Brain Barrier (BBB) penetration, ideal for CNS indications. |
| Hydrogen Bond Donors | 1 | The secondary amine allows for critical salt-bridge formation with aspartate/glutamate residues. |
| Hydrogen Bond Acceptors | 2 | The ester carbonyl provides additional hydrogen bonding interactions with target kinases or GPCRs. |
| Rotatable Bonds | 4 | Low entropic penalty upon target binding, enhancing overall binding affinity. |
Synthetic Strategy & Mechanistic Insights
The synthesis of highly functionalized 3D piperidines traditionally relies on the reduction of their corresponding flat pyridine precursors[1][2]. To construct the 5-phenylpiperidine-3-carboxylate core, a convergent approach is utilized starting from commercially available 5-bromonicotinic acid.
The sequence involves esterification, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling to install the phenyl ring. The critical step is the catalytic hydrogenation of the pyridine ring. The choice of catalyst and solvent dictates the diastereoselectivity of the reduction, typically favoring the cis-diastereomer due to the syn-addition of hydrogen gas across the catalyst surface.
Synthetic workflow for Ethyl 5-phenylpiperidine-3-carboxylate via pyridine reduction.
Experimental Protocols (Self-Validating Systems)
As an Application Scientist, it is critical to understand that protocols must not merely list steps, but integrate causality and in-process validation to ensure reproducibility.
Protocol A: Catalytic Hydrogenation to the Piperidine Core
Objective: Reduce Ethyl 5-phenylnicotinate to the racemic cis-piperidine derivative. Causality & Rationale: Pyridine rings are notoriously difficult to reduce due to aromatic stabilization and the tendency of the basic nitrogen to poison the catalyst. We utilize Adam's catalyst (PtO2) in glacial acetic acid. The acetic acid protonates the pyridine nitrogen, disrupting the aromatic electron density and preventing catalyst poisoning. PtO2 facilitates a syn-addition of hydrogen, heavily favoring the cis-diastereomer.
Step-by-Step Methodology:
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Preparation: Dissolve Ethyl 5-phenylnicotinate (10 mmol) in 30 mL of glacial acetic acid in a high-pressure Parr reactor vessel.
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Catalyst Addition: Carefully add 0.1 equivalents of PtO2. Safety Note: PtO2 can be pyrophoric when saturated with hydrogen; purge the vessel with N2 prior to H2 introduction.
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Pressurization: Pressurize the reactor to 50 psi with H2 gas.
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Reaction Monitoring (Self-Validation): Stir vigorously at 25°C. Monitor the pressure drop. The reaction is complete when H2 uptake ceases (typically 12-16 hours), indicating full saturation of the three double bonds.
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Workup: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Neutralize with saturated aqueous NaHCO3 and extract with dichloromethane (3 x 20 mL). Dry over anhydrous Na2SO4 and concentrate to yield the racemic cis-product.
Protocol B: Chiral Resolution via HPLC
Objective: Separate the racemic mixture into pure (3S,5R) and (3R,5S) enantiomers. Causality & Rationale: Biological targets are inherently chiral; thus, enantiomers can exhibit drastically different pharmacological profiles[]. We utilize a Chiralpak IA column (amylose tris(3,5-dimethylphenylcarbamate)). The addition of diethylamine (DEA) to the mobile phase is critical to suppress the ionization of the secondary amine, preventing peak tailing[4].
Step-by-Step Methodology:
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System Setup: Equip a preparative HPLC with a Chiralpak IA column (250 × 20 mm, 5 μm).
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Mobile Phase: Prepare an isocratic mixture of Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v).
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Sample Injection: Dissolve the racemate in the mobile phase (50 mg/mL) and inject 1 mL per run.
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Elution & Detection (Self-Validation): Monitor UV absorbance at 254 nm. The enantiomers will elute as two distinct, baseline-resolved peaks due to differential hydrogen bonding and π-π interactions with the chiral stationary phase[4].
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Recovery: Pool the respective fractions and evaporate the solvent to isolate the enantiopure compounds.
Analytical Validation
To confirm the structural integrity and diastereomeric purity of the synthesized scaffold, 1H-NMR is employed. The coupling constants ( J ) of the methine protons at C3 and C5 are diagnostic for the cis-configuration.
Table 2: Expected 1H-NMR Shifts (400 MHz, CDCl3) for the cis-Isomer
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1H | 7.20 - 7.35 | m | 5H | Phenyl ring protons |
| 1H | 4.15 | q ( J = 7.1 Hz) | 2H | Ester -CH2- |
| 1H | 3.20 - 3.40 | m | 2H | Piperidine equatorial protons adjacent to N |
| 1H | 2.80 - 3.00 | m | 2H | Piperidine axial protons adjacent to N |
| 1H | 2.65 | tt ( J = 11.5, 3.5 Hz) | 1H | Piperidine C3 methine (axial) |
| 1H | 2.50 | tt ( J = 11.5, 3.5 Hz) | 1H | Piperidine C5 methine (axial) |
| 1H | 1.80 - 2.10 | m | 2H | Piperidine C4 methylene |
| 1H | 1.25 | t ( J = 7.1 Hz) | 3H | Ester -CH3 |
Pharmacological Applications in Drug Discovery
Phenylpiperidines are highly privileged structures in pharmacology. Derivatives containing the phenylpiperidine motif have been successfully developed as positive allosteric modulators (PAMs) for the Serotonin 5-HT2C receptor, which is critical in appetite and mood regulation[5]. Furthermore, substituted phenylpiperidines have recently been discovered as potent inhibitors of the β-Catenin/BCL9 interaction, exerting significant antitumor efficacy by activating antigen presentation in cDC1 cells[6].
The 3-carboxylate group in CAS 1193238-00-4 serves as a highly reactive handle for further functionalization (e.g., conversion to amides or primary alcohols), allowing medicinal chemists to rapidly generate libraries of allosteric modulators or targeted protein degraders (PROTACs).
GPCR signaling pathway modulated by phenylpiperidine-based allosteric modulators.
References
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Title: New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery Source: Rice University / Science (2024) URL: [Link]
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Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: International Journal of Molecular Sciences (2023) URL: [Link]
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Title: Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties Source: ACS Chemical Neuroscience / PMC (2020) URL: [Link]
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Title: Discovery of Novel 1-Phenylpiperidine Urea-Containing Derivatives Inhibiting β-Catenin/BCL9 Interaction and Exerting Antitumor Efficacy through the Activation of Antigen Presentation of cDC1 Cells Source: Journal of Medicinal Chemistry (2024) URL: [Link]
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Title: Enantiomeric resolution and simulation studies of four enantiomers of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione on a Chiralpak IA column Source: RSC Advances (2019) URL: [Link]
Sources
- 1. New molecule-creation method a ‘powerful tool’ to accelerate drug synthesis and discovery | Rice News | News and Media Relations | Rice University [news.rice.edu]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomeric resolution and simulation studies of four enantiomers of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione on a Chiralpak IA column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 1-Phenylpiperidine Urea-Containing Derivatives Inhibiting β-Catenin/BCL9 Interaction and Exerting Antitumor Efficacy through the Activation of Antigen Presentation of cDC1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
